molecular formula C16H14O3 B133826 3-(4-Methoxybenzyl)phthalide CAS No. 66374-23-0

3-(4-Methoxybenzyl)phthalide

Cat. No.: B133826
CAS No.: 66374-23-0
M. Wt: 254.28 g/mol
InChI Key: OSLPIRVMPPCRGR-UHFFFAOYSA-N
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Description

3-(4-Methoxybenzyl)phthalide is an organic compound that belongs to the class of isobenzofuranones This compound is characterized by a benzofuranone core structure with a methoxyphenylmethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxybenzyl)phthalide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as phthalic anhydride and 4-methoxybenzyl alcohol.

    Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a catalyst, such as sulfuric acid, to form the intermediate compound.

    Cyclization: The intermediate compound is then subjected to cyclization under controlled conditions to form the final product, this compound.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis or the use of advanced catalytic systems to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxybenzyl)phthalide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

3-(4-Methoxybenzyl)phthalide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(4-Methoxybenzyl)phthalide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1(3H)-Isobenzofuranone, 3-[(4-hydroxyphenyl)methyl]-: Similar structure but with a hydroxy group instead of a methoxy group.

    1(3H)-Isobenzofuranone, 3-[(4-chlorophenyl)methyl]-: Similar structure but with a chloro group instead of a methoxy group.

    1(3H)-Isobenzofuranone, 3-[(4-nitrophenyl)methyl]-: Similar structure but with a nitro group instead of a methoxy group.

Uniqueness

3-(4-Methoxybenzyl)phthalide is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance the compound’s solubility and stability, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-methoxyphenyl)methyl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O3/c1-18-12-8-6-11(7-9-12)10-15-13-4-2-3-5-14(13)16(17)19-15/h2-9,15H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSLPIRVMPPCRGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CC2C3=CC=CC=C3C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80509662
Record name 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66374-23-0
Record name 3-[(4-Methoxyphenyl)methyl]-2-benzofuran-1(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80509662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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